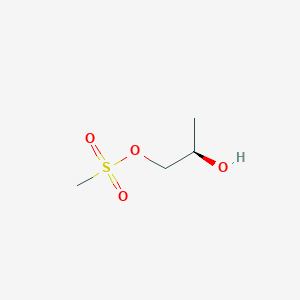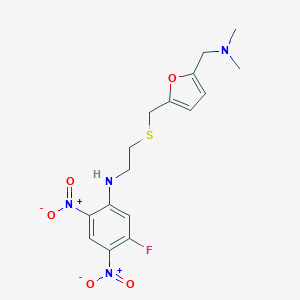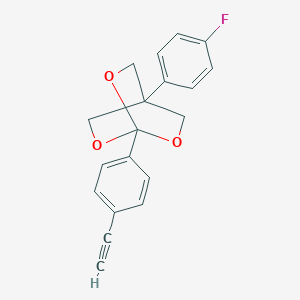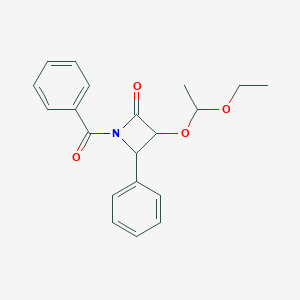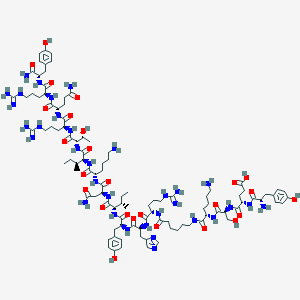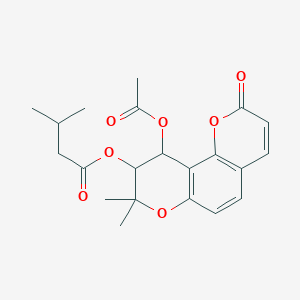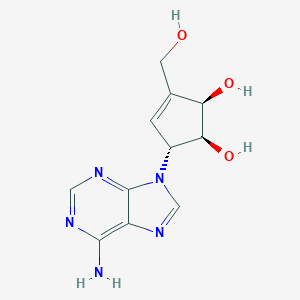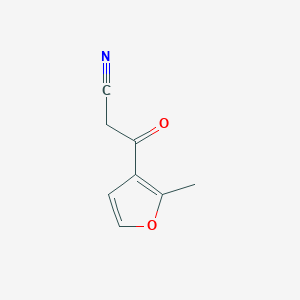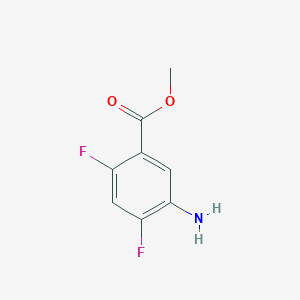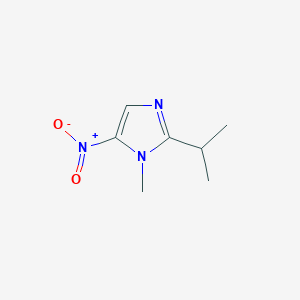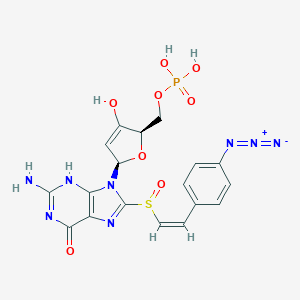
Apt-cgmp
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Apt-cGMP, also known as cyclic guanosine monophosphate aptamer, is a type of RNA molecule that has a high affinity for cGMP. It is a versatile tool for studying the biochemical and physiological effects of cGMP in various biological systems. Apt-cGMP has been used in scientific research to investigate the mechanism of action of cGMP and its role in different physiological processes.
作用機序
Apt-cGMP binds to cGMP with high specificity and affinity, thereby inhibiting its biological activity. This binding prevents cGMP from interacting with its target proteins and modulating their activity. The mechanism of action of apt-cGMP is similar to that of other RNA aptamers, which act as inhibitors of specific biological processes.
生化学的および生理学的効果
Apt-cGMP has been shown to have a variety of biochemical and physiological effects in different biological systems. It has been shown to inhibit the activity of cGMP-dependent protein kinase, which is involved in the regulation of smooth muscle contraction and platelet aggregation. Apt-cGMP has also been shown to inhibit the activity of cGMP-regulated ion channels, which are involved in the regulation of membrane potential and ion transport.
実験室実験の利点と制限
The use of apt-cGMP in scientific research has several advantages. It allows for the specific inhibition of cGMP activity without affecting other signaling pathways. It is also a cost-effective and easy-to-use tool for studying the role of cGMP in different biological systems. However, there are some limitations to the use of apt-cGMP in lab experiments. It may have off-target effects on other RNA molecules, and its stability may be affected by environmental factors such as pH and temperature.
将来の方向性
There are several future directions for the use of apt-cGMP in scientific research. One area of interest is the development of apt-cGMP-based therapies for the treatment of diseases such as hypertension and heart failure. Another area of interest is the use of apt-cGMP in the development of biosensors for the detection of cGMP in biological samples. Additionally, the use of apt-cGMP in the study of cGMP signaling pathways in different biological systems is an area of ongoing research.
Conclusion:
Apt-cGMP is a versatile tool for studying the role of cGMP in different biological systems. It has been used in scientific research to investigate the mechanism of action of cGMP and its role in various physiological processes. Apt-cGMP has several advantages as a tool for studying cGMP signaling pathways, but it also has some limitations. The ongoing research in this area is expected to lead to new insights into the role of cGMP in health and disease.
合成法
Apt-cGMP is synthesized using a process called systematic evolution of ligands by exponential enrichment (SELEX). This method involves the selection of RNA molecules that have a high affinity for cGMP from a large pool of random RNA sequences. The selected RNA molecules are then amplified and subjected to multiple rounds of selection and amplification until a highly specific and stable aptamer is obtained.
科学的研究の応用
Apt-cGMP has been widely used in scientific research to study the role of cGMP in different biological systems. It has been used to investigate the mechanism of action of cGMP in the regulation of smooth muscle contraction, platelet aggregation, and vasodilation. Apt-cGMP has also been used to study the role of cGMP in the regulation of ion channels, gene expression, and cell signaling pathways.
特性
CAS番号 |
149478-71-7 |
|---|---|
製品名 |
Apt-cgmp |
分子式 |
C18H17N8O8PS |
分子量 |
536.4 g/mol |
IUPAC名 |
[(2R,5R)-5-[2-amino-8-[(Z)-2-(4-azidophenyl)ethenyl]sulfinyl-6-oxo-1H-purin-9-yl]-3-hydroxy-2,5-dihydrofuran-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C18H17N8O8PS/c19-17-22-15-14(16(28)23-17)21-18(36(32)6-5-9-1-3-10(4-2-9)24-25-20)26(15)13-7-11(27)12(34-13)8-33-35(29,30)31/h1-7,12-13,27H,8H2,(H2,29,30,31)(H3,19,22,23,28)/b6-5-/t12-,13-,36?/m1/s1 |
InChIキー |
NJGWWFGARBGAMJ-BOBKOGBWSA-N |
異性体SMILES |
C1=CC(=CC=C1/C=C\S(=O)C2=NC3=C(N2[C@H]4C=C([C@H](O4)COP(=O)(O)O)O)NC(=NC3=O)N)N=[N+]=[N-] |
SMILES |
C1=CC(=CC=C1C=CS(=O)C2=NC3=C(N2C4C=C(C(O4)COP(=O)(O)O)O)N=C(NC3=O)N)N=[N+]=[N-] |
正規SMILES |
C1=CC(=CC=C1C=CS(=O)C2=NC3=C(N2C4C=C(C(O4)COP(=O)(O)O)O)NC(=NC3=O)N)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



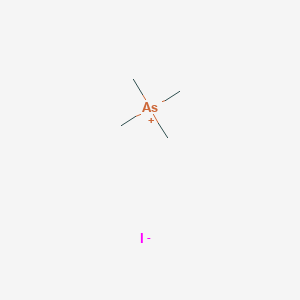
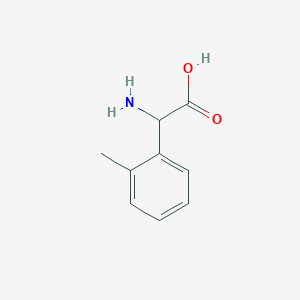
![2-(5-methyl-1H-imidazol-4-yl)-1H-benzo[d]imidazole](/img/structure/B135213.png)
